Divalproex Sodium is a stable coordination compound comprised of sodium valproate and valproic acid with anticonvulsant and antiepileptic activities. Divalproex dissociates to the valproate ion in the gastrointestinal tract. This agent binds to and inhibits gamma-aminobutyric acid (GABA) transaminase and its anticonvulsant activity may be exerted by increasing brain concentration of GABA and by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings. Divalproex may also work by suppressing repetitive neuronal firing through inhibition of voltage-sensitive sodium channels.
A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.
See also: Valproic Acid (has active moiety).
Divalproex sodium
CAS No.: 76584-70-8
Cat. No.: VC20753034
Molecular Formula: C8H16NaO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 76584-70-8 |
---|---|
Molecular Formula | C8H16NaO2 |
Molecular Weight | 167.20 g/mol |
IUPAC Name | sodium;2-propylpentanoate;2-propylpentanoic acid |
Standard InChI | InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Standard InChI Key | RGZUPIWJTSGERU-UHFFFAOYSA-N |
Isomeric SMILES | CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
SMILES | CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Canonical SMILES | CCCC(CCC)C(=O)O.[Na] |
Chemical Structure and Composition
Divalproex sodium is a stable coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship, formed during the partial neutralization of valproic acid with 0.5 equivalent of sodium hydroxide . Chemically designated as sodium hydrogen bis(2-propylpentanoate), it appears as a white powder with a characteristic odor . The compound has the chemical formula (C16H31NaO4)n .
This unique chemical structure provides advantages over traditional valproic acid formulations, particularly in terms of gastrointestinal tolerability. The compound dissociates to the valproate ion in the gastrointestinal tract, which is responsible for its therapeutic effects .
Pharmacokinetic Properties
Absorption and Bioavailability
Divalproex sodium is available in multiple formulations that affect its absorption profile. The extended-release formulation was specifically designed to provide controlled absorption and allow for once-daily dosing .
Distribution and Metabolism
After absorption, divalproex sodium is metabolized in the liver, primarily via glucuronidation to active metabolites, with the major active metabolite being Trans-2-en-valproate . The estimated half-life ranges from 9 to 16 hours .
Clinical Applications
Seizure Disorders
Divalproex sodium is an anticonvulsant agent approved for use either alone or in combination with other antiepileptic drugs for simple and complex absence seizures . Its broad-spectrum anticonvulsant properties make it valuable for managing various types of epilepsy.
Bipolar Disorder
The compound is effective in treating acute manic episodes associated with bipolar disorder . As a mood stabilizer, it helps control the extreme mood swings characteristic of this condition. The extended-release formulation offers the advantage of once-daily dosing, potentially improving medication adherence.
Migraine Prevention
Four double-blind placebo-controlled studies have confirmed that divalproex sodium/valproate is an effective migraine treatment . In clinical trials, whether open, retrospective, or placebo-controlled, valproate consistently reduced migraine frequency, duration, and intensity .
A randomized trial specifically examining extended-release divalproex sodium demonstrated significant efficacy in migraine prophylaxis, as shown in Table 2.
Table 2: Efficacy of Extended-Release Divalproex Sodium in Migraine Prophylaxis
Parameter | Extended-Release Divalproex Sodium | Placebo | p-value |
---|---|---|---|
Baseline 4-week migraine headache rate | 4.4 | 4.2 | - |
Reduction in 4-week migraine headache rate | 1.2 | 0.6 | 0.006 |
Data from a double-blind, randomized, placebo-controlled, parallel-group study
The trial concluded that extended-release divalproex sodium is "an efficacious, well-tolerated, safe, and easy-to-use once-a-day prophylactic antimigraine medication" .
Formulations and Dosage Forms
Formulation Type | Brand Names | Available Strengths |
---|---|---|
Delayed-release tablets | Depakote | 125 mg, 250 mg, 500 mg |
Extended-release tablets | Depakote ER | 250 mg, 500 mg |
Sprinkle capsules | Depakote Sprinkles | 125 mg |
Information compiled from product literature
Formulation Composition
The extended-release tablets contain divalproex sodium in a once-a-day formulation equivalent to 250 and 500 mg of valproic acid . Inactive ingredients include FD&C Blue No. 1, hypromellose, lactose, microcrystalline cellulose, polyethylene glycol, potassium sorbate, propylene glycol, silicon dioxide, titanium dioxide, and triacetin . The 500 mg tablets additionally contain iron oxide and polydextrose .
Therapeutic Considerations
Dosing Regimens
For delayed-release formulations, the usual dosing regimen is two or three times daily, often with the larger dose at bedtime . Extended-release formulations allow for once-daily dosing, significantly improving convenience and potentially enhancing adherence.
In migraine prophylaxis trials, treatment typically initiated with 500 mg once daily for one week, then increased to 1,000 mg once daily, with an option to decrease to 500 mg if intolerance occurred .
Therapeutic Drug Monitoring
The therapeutic range for divalproex sodium in acute mania suggests optimal improvement at concentrations above 50 μg/mL, with adverse effects increasing significantly at concentrations above 125 μg/mL . Regular monitoring of drug levels may be necessary to ensure efficacy while minimizing toxicity.
Parameter | Monitoring Frequency | Rationale |
---|---|---|
Liver function tests | Regular intervals | Risk of hepatotoxicity |
Complete blood count | Periodic | Risk of thrombocytopenia |
Ammonia levels | As clinically indicated | Risk of hyperammonemia |
Clinical symptoms | Ongoing | Early detection of pancreatic, neurological, or psychiatric adverse effects |
Based on safety data from clinical studies and product information
Special Population Considerations
Pediatric Patients
Special considerations apply to pediatric use, with increased risk of hepatotoxicity in children under two years of age and those on multiple antiepileptic drugs .
Pregnant Women
Divalproex sodium carries significant risks during pregnancy, including neural tube defects and other congenital anomalies. The risk-benefit profile must be carefully evaluated when considering use in pregnant women.
Drug Interactions
The extensive protein binding and hepatic metabolism of divalproex sodium create potential for numerous drug interactions. These may alter the efficacy and safety of both divalproex sodium and concomitant medications, necessitating careful monitoring and possible dosage adjustments.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume